molecular formula C8H5BrN2O B1292649 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde CAS No. 1000340-35-1

4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde

Cat. No.: B1292649
CAS No.: 1000340-35-1
M. Wt: 225.04 g/mol
InChI Key: GVJOYNDJFISGTG-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C8H5BrN2O. It is characterized by a pyrrolo[2,3-B]pyridine core structure substituted with a bromine atom at the 4-position and an aldehyde group at the 3-position.

Biochemical Analysis

Biochemical Properties

4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3) with varying degrees of potency . This inhibition is achieved through binding interactions with the active sites of these receptors, leading to a decrease in their activity. Additionally, this compound can form hydrogen bonds with specific amino acids in the active sites of these enzymes, further stabilizing the inhibitory complex .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In breast cancer cells, it inhibits cell proliferation and induces apoptosis . This compound also significantly inhibits the migration and invasion of these cancer cells, suggesting its potential as an anti-cancer agent . Furthermore, this compound influences cell signaling pathways by modulating the activity of FGFRs, which are involved in cell growth, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly FGFRs. By forming hydrogen bonds with specific amino acids in the active sites of these receptors, it inhibits their activity and disrupts downstream signaling pathways . This inhibition leads to changes in gene expression and cellular metabolism, ultimately resulting in reduced cell proliferation and increased apoptosis . Additionally, the compound’s ability to form stable inhibitory complexes with FGFRs highlights its potential as a targeted therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under inert atmospheric conditions and at temperatures between 2-8°C . Long-term studies have shown that it maintains its inhibitory effects on FGFRs and its anti-cancer properties over extended periods . Degradation of the compound can occur under non-optimal storage conditions, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Additionally, it can affect metabolic flux by altering the levels of key metabolites involved in cellular processes . These interactions highlight the compound’s potential to influence metabolic pathways and its relevance in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its inhibitory effects on FGFRs . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows it to interact with FGFRs and other biomolecules in the appropriate cellular context, enhancing its inhibitory effects and therapeutic potential .

Preparation Methods

The synthesis of 4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde typically involves multi-step synthetic routes. One common method includes the bromination of 1H-pyrrolo[2,3-B]pyridine followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for scale and yield.

Chemical Reactions Analysis

4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde can be compared with other pyrrolo[2,3-B]pyridine derivatives, such as:

Biological Activity

4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde is a heterocyclic compound with significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). Its molecular formula is C₈H₅BrN₂O, and it features a bromine atom at the 4-position and an aldehyde group at the 3-position. This compound has garnered attention in cancer research due to its potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with FGFRs. These receptors play a crucial role in cell proliferation, survival, and differentiation, making them important targets in cancer therapy. The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying potencies, leading to reduced cell proliferation and induced apoptosis in cancer cells, particularly breast cancer cells such as the 4T1 line .

Targeted Receptors

  • FGFR1 : IC50 values around 7 nM
  • FGFR2 : IC50 values around 9 nM
  • FGFR3 : IC50 values around 25 nM

These values indicate a strong affinity for these receptors, suggesting that the compound could serve as a lead structure for developing new FGFR inhibitors.

Cellular Effects

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of breast cancer cells and promotes apoptosis. Additionally, it has been reported to significantly inhibit the migration and invasion capabilities of these cells .

Research Findings and Case Studies

Several studies highlight the biological activity of this compound:

  • Inhibition of Cell Proliferation :
    • A study reported that treatment with this compound resulted in a significant decrease in the proliferation rates of breast cancer cells (4T1), along with increased rates of apoptosis .
  • Migration and Invasion :
    • The compound also inhibited the migratory and invasive properties of cancer cells, which is crucial for preventing metastasis in solid tumors .
  • Comparison with Similar Compounds :
    • When compared to other derivatives such as 1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde (lacking bromine) and 4-chloro derivatives, the brominated version exhibited enhanced biological activity due to its unique electronic properties imparted by the bromine atom.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Substitution Reactions : The bromine atom can be substituted under nucleophilic conditions.
  • Oxidation/Reduction : The aldehyde group can be oxidized or reduced depending on the desired end product.

The structure-activity relationship indicates that modifications at the 4-position can significantly influence biological activity. For instance, replacing bromine with other halogens or functional groups alters receptor binding affinity and cellular effects.

Comparison with Other Compounds

Compound NameFGFR Inhibition IC50 (nM)Biological Activity
This compoundFGFR1: 7
FGFR2: 9
FGFR3: 25
Inhibits proliferation & induces apoptosis
1H-pyrrolo[2,3-B]pyridine-3-carbaldehydeNot specifiedLower activity
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehydeNot specifiedVaries based on substitution

Properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJOYNDJFISGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646883
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-35-1
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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